An In-depth Technical Guide to (1-Ethynylcyclopropyl)methanol: A Versatile Bifunctional Building Block
An In-depth Technical Guide to (1-Ethynylcyclopropyl)methanol: A Versatile Bifunctional Building Block
Abstract: (1-Ethynylcyclopropyl)methanol is a compelling, yet under-documented, bifunctional building block poised for significant applications in medicinal chemistry, chemical biology, and materials science. Possessing a terminal alkyne and a primary alcohol on a strained cyclopropyl scaffold, this molecule offers two chemically orthogonal handles for sequential or parallel derivatization. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, in-depth analysis of its reactivity, and a forward-looking perspective on its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Constrained, Bifunctional Scaffold
In the landscape of molecular design, particularly in drug discovery, the quest for novel three-dimensional chemical space is paramount. Small, rigid scaffolds that can present functional groups in well-defined vectors are invaluable. (1-Ethynylcyclopropyl)methanol (CAS No. 871476-77-6) emerges as a molecule of significant interest, merging the high-reactivity of a terminal alkyne with the versatile chemistry of a primary alcohol.[] The cyclopropyl ring, a common bioisostere for phenyl rings or gem-dimethyl groups, imparts conformational rigidity and a unique electronic character, often improving metabolic stability and binding affinity in drug candidates.
This guide moves beyond a simple cataloging of data to explain the causality behind its reactivity and to project its utility as a strategic tool for molecular construction.
Physicochemical and Spectroscopic Properties
While extensive experimental data for (1-Ethynylcyclopropyl)methanol is not widely published, its core properties and expected spectroscopic signatures can be reliably established or predicted based on its structure.
Core Properties
Quantitative physical properties such as boiling point and density are not consistently reported in public literature and should be determined empirically.[2][3]
| Property | Value / Information | Source(s) |
| CAS Number | 871476-77-6 | [2][4] |
| Molecular Formula | C₆H₈O | [5] |
| Molecular Weight | 96.13 g/mol | [5] |
| IUPAC Name | (1-ethynylcyclopropyl)methanol | [] |
| SMILES | C(#C)C1(CC1)CO | [5] |
| Appearance | Expected to be a liquid at room temp. | Inferred |
| Storage | Store in freezer (-20°C), sealed | Commercial Supplier Data |
Predicted Spectroscopic Characterization
The following are predicted spectroscopic features. Experimental verification is essential.
¹H NMR Spectroscopy:
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Alkyne-H (≡C-H): A sharp singlet expected around δ 2.0-2.5 ppm. This proton is weakly acidic.
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Hydroxymethyl (-CH₂OH): A singlet (or AB quartet if rotation is hindered) expected around δ 3.5-3.8 ppm.
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Alcohol-H (-OH): A broad singlet with a variable chemical shift, typically δ 1.5-3.0 ppm, depending on concentration and solvent. Will exchange with D₂O.
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Cyclopropyl (-CH₂CH₂-): Two multiplets corresponding to the diastereotopic methylene protons on the cyclopropane ring, expected in the upfield region of δ 0.5-1.0 ppm. These often appear as complex, overlapping multiplets.
¹³C NMR Spectroscopy:
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Alkyne Carbons (C≡C): Two signals expected. The terminal, proton-bearing carbon (≡C-H) around δ 70-75 ppm and the quaternary carbon (C-C≡) around δ 80-85 ppm.
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Hydroxymethyl (-CH₂OH): A signal expected around δ 60-65 ppm.
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Quaternary Cyclopropyl (C-1): A signal expected around δ 15-25 ppm.
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Cyclopropyl Methylenes (-CH₂-): A signal for the two equivalent methylene carbons expected around δ 10-20 ppm.
Infrared (IR) Spectroscopy:
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Alcohol O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
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Alkyne ≡C-H Stretch: A sharp, strong absorption band appearing around 3300 cm⁻¹. This can sometimes be masked by the broad O-H stretch.
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Alkyne C≡C Stretch: A weak but sharp absorption band around 2100-2150 cm⁻¹. The terminal nature of the alkyne makes this peak more distinct than in internal alkynes.
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C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region, typical for a primary alcohol.
Synthesis and Handling
Proposed Synthetic Route: Ethynylation of Cyclopropanecarbaldehyde
A robust and logical synthesis for (1-Ethynylcyclopropyl)methanol involves the nucleophilic addition of an acetylide anion to cyclopropanecarbaldehyde. This is a standard and reliable transformation in organic synthesis.
Causality of Experimental Design:
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Acetylide Generation: A terminal alkyne's proton is weakly acidic (pKa ≈ 25) and can be removed by a very strong base like an organolithium reagent (e.g., n-butyllithium) or sodium amide to generate the nucleophilic lithium or sodium acetylide.
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Nucleophilic Attack: The generated acetylide anion attacks the electrophilic carbonyl carbon of cyclopropanecarbaldehyde.
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Workup: A mild acidic workup (e.g., with aqueous ammonium chloride) is required to protonate the resulting alkoxide and neutralize any remaining base, yielding the final alcohol product. The reaction must be performed under anhydrous conditions to prevent the strong base from being quenched by water.
Representative Experimental Protocol:
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Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
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Acetylide Formation: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise. Acetylene gas is then bubbled through the solution (or a solution of lithium acetylide ethylenediamine complex is used) to form the lithium acetylide slurry.
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Aldehyde Addition: Cyclopropanecarbaldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the cooled acetylide slurry. The reaction is stirred at -78 °C for 2-3 hours.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction & Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield (1-Ethynylcyclopropyl)methanol.
Caption: Proposed synthesis of (1-Ethynylcyclopropyl)methanol.
Safety and Handling
A Safety Data Sheet (SDS) is available for this compound and must be consulted before use.[6]
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Hazard Identification: Classified as having acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).
-
Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing vapors or dust.
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Storage: Store in a tightly sealed container in a cool, dry place, typically in a freezer at or below -20°C as recommended by suppliers.
Reactivity and Key Transformations
The power of (1-Ethynylcyclopropyl)methanol lies in the distinct and predictable reactivity of its two functional groups.
Reactions of the Alkyne Moiety
The terminal alkyne is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most important transformation for this building block. It allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (R-N₃).
Causality and Advantages:
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Bioorthogonality: Both the alkyne and azide groups are largely absent in biological systems, allowing this reaction to proceed with high specificity in complex environments.
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Efficiency: The reaction is high-yielding, tolerates a wide range of functional groups, and is often performed in aqueous solvent systems.
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Mechanism: A Cu(I) catalyst is essential. It coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to furnish the triazole product regioselectively.
Caption: Simplified catalytic cycle for the CuAAC reaction.
This palladium- and copper-cocatalyzed cross-coupling reaction connects the terminal alkyne to aryl or vinyl halides, forming a new C(sp)-C(sp²) bond.[2][3][6][7] This is a foundational method for elaborating the alkyne into more complex conjugated systems, which are common motifs in pharmaceuticals and electronic materials.
Reactions of the Hydroxymethyl Group
The primary alcohol offers a complementary set of transformations.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, (1-ethynylcyclopropyl)carbaldehyde, without affecting the alkyne.
Causality of Reagent Choice:
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Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes.[][5][8][9] It is used in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid, which would occur with stronger, aqueous oxidants like chromic acid. The absence of water prevents the formation of the intermediate hydrate that is susceptible to further oxidation.
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This transforms the molecule into an electrophile, enabling subsequent Sₙ2 reactions with a wide range of nucleophiles to introduce new functionalities (e.g., amines, thiols, azides).
Applications in Research and Development
The true potential of (1-Ethynylcyclopropyl)methanol is realized when its dual functionalities are leveraged.
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Medicinal Chemistry: It can serve as a versatile "linker" or scaffold. For example, the alcohol can be used to attach the molecule to a pharmacophore, while the alkyne remains available for a late-stage "click" reaction to append a solubilizing group, a fluorescent tag for imaging, or a second binding element.
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Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the molecule makes it an ideal starting point for FBDD campaigns. Hits identified from screening can be rapidly elaborated in two different vectors.
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Bioconjugation: The alkyne handle is perfect for conjugating to azide-modified biomolecules such as proteins, DNA, or surfaces via the CuAAC reaction.
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Materials Science: As a bifunctional monomer, it can be incorporated into polymers. The alkyne and alcohol groups offer sites for polymerization or for post-polymerization modification, respectively, enabling the synthesis of functional materials with tailored properties.
Conclusion
(1-Ethynylcyclopropyl)methanol represents a powerful and versatile chemical tool. Its rigid cyclopropyl core, combined with the orthogonal reactivity of its alkyne and alcohol functional groups, provides a robust platform for the synthesis of complex and functionally diverse molecules. While detailed experimental characterization is not yet prevalent in the public domain, its reactivity can be confidently predicted from the foundational principles of organic chemistry. For the medicinal chemist, biologist, or materials scientist, this molecule is not just a reagent, but a strategic building block for innovation.
References
-
Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC). [Online] Available at: [Link]
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- 4. 871476-77-6|(1-Ethynylcyclopropyl)methanol|BLD Pharm [bldpharm.com]
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